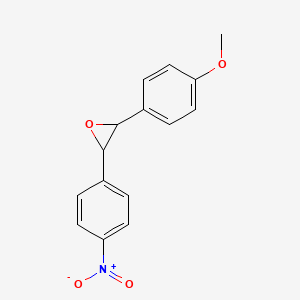
Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel-, is a chiral epoxide compound. It is characterized by the presence of two aromatic rings substituted with methoxy and nitro groups, respectively. The compound’s chirality arises from the two stereocenters at the oxirane ring, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- typically involves the reaction of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a chiral catalyst. The reaction proceeds through a series of steps including aldol condensation, cyclization, and epoxidation. The chiral catalyst ensures the formation of the desired (2R,3R)-rel- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
Diols: Formed through oxidation.
Amines: Resulting from the reduction of the nitro group.
Substituted Epoxides: Products of nucleophilic substitution reactions.
Scientific Research Applications
Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3R)-rel- involves its interaction with biological molecules through its reactive epoxide group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2S,3S)-rel-: The enantiomer of the compound with different stereochemistry.
Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-, (2R,3S)-rel-: A diastereomer with different spatial arrangement of substituents.
Uniqueness
The (2R,3R)-rel- configuration of Oxirane, 2-(4-methoxyphenyl)-3-(4-nitrophenyl)- imparts unique stereochemical properties that can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-4-11(5-9-13)15-14(20-15)10-2-6-12(7-3-10)16(17)18/h2-9,14-15H,1H3 |
InChI Key |
CTPLJPLKYKCNAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


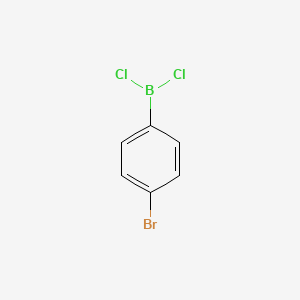
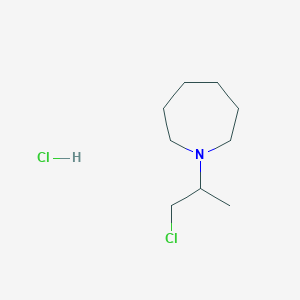
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
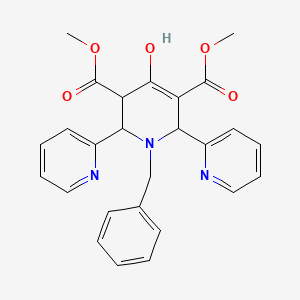
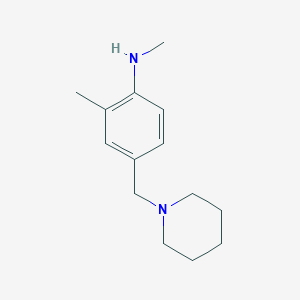

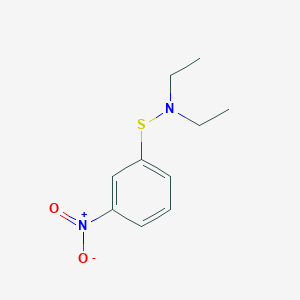
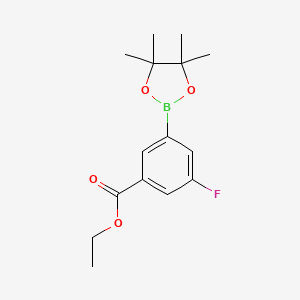
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
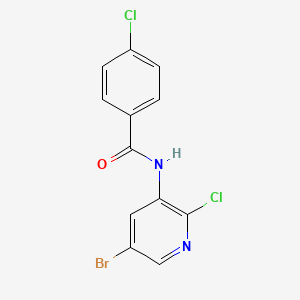
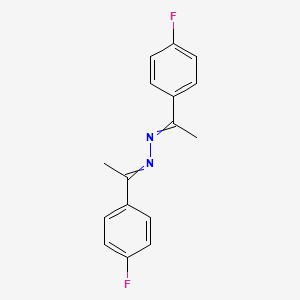
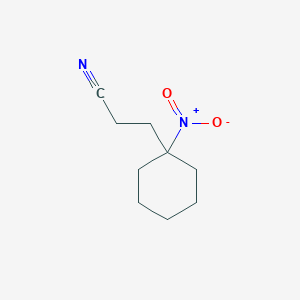
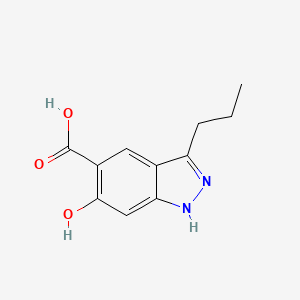
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
